Technical Whitepaper: Spectroscopic Characterization of 2-(4-Methyl-1H-pyrazol-3-yl)phenol
Technical Whitepaper: Spectroscopic Characterization of 2-(4-Methyl-1H-pyrazol-3-yl)phenol
This guide outlines the spectroscopic characterization of 2-(4-Methyl-1H-pyrazol-3-yl)phenol , a critical scaffold in medicinal chemistry often utilized for its ability to mimic kinase inhibitor binding motifs and form stable coordination complexes.[1]
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Executive Summary
The compound 2-(4-Methyl-1H-pyrazol-3-yl)phenol (MW: 174.20 g/mol ) represents a specific subclass of 3-(2-hydroxyphenyl)pyrazoles where the pyrazole ring is substituted at the C4 position.[1] This substitution pattern is synthetically distinct from the more common 5-methyl isomers derived from 2-methylchromones.[1]
Correct structural assignment relies heavily on distinguishing the 4-methyl regioisomer from the 5-methyl analog.[1] This guide provides the definitive spectroscopic logic (NMR, IR, MS) to validate this specific architecture, emphasizing the diagnostic utility of the pyrazole C5-proton singlet and the intramolecular hydrogen bonding network.
Structural Dynamics & Synthesis Context
To accurately interpret the spectra, one must understand the molecule's dynamic behavior in solution.
Tautomerism and Hydrogen Bonding
The molecule exists in a tautomeric equilibrium that is solvent-dependent.[1]
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Non-Polar Solvents (e.g., CDCl₃): The 1H-pyrazole form dominates, stabilized by a strong intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the pyrazole N2 nitrogen. This "locks" the conformation, resulting in sharp, distinct NMR signals.
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Polar Aprotic Solvents (e.g., DMSO-d₆): The IMHB is disrupted by solvent interaction. The pyrazole proton becomes labile, often appearing as a very broad signal or exchanging rapidly, leading to average signals for the pyrazole nitrogens in ¹⁵N NMR.
Synthetic Origin (The "Enaminone" Route)
Unlike 5-methyl derivatives (often made from 3-formyl-2-methylchromone), the 4-methyl isomer is typically synthesized via the DMF-DMA Enaminone pathway.[1] This context is crucial for identifying common impurities (e.g., unreacted propiophenone).
Figure 1: Synthetic pathway confirming the regiochemistry of the 4-methyl substituent. The methyl group's position in the starting propiophenone dictates its final location at C4.
Spectroscopic Data Specifications
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) Solvent: Methanol/Water + 0.1% Formic Acid
| Parameter | Value | Interpretation |
| Molecular Ion [M+H]⁺ | 175.2 m/z | Protonated molecular ion (Base Peak).[1] |
| [M+Na]⁺ | 197.2 m/z | Sodium adduct (common in glass/ESI). |
| Fragment 1 | 147 m/z | Loss of N₂ (Characteristic of some pyrazoles, though rare in soft ESI). |
| Fragment 2 | 157 m/z | Loss of H₂O (Phenolic dehydration, minor). |
Diagnostic Logic: The absence of a fragment at m/z 160 (which would indicate loss of a methyl group from a methoxy) confirms the methyl is C-bound, not O-bound.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)[1]
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 3200–3400 (br) | ν(O-H) & ν(N-H) | Broad band due to strong H-bonding (Phenol + Pyrazole NH).[1] |
| 2920, 2850 | ν(C-H) aliphatic | Methyl group (C-H) stretching. |
| 1615 | ν(C=N) | Pyrazole ring stretching (Diagnostic). |
| 1590, 1480 | ν(C=C) aromatic | Phenol ring skeletal vibrations. |
| 1250 | ν(C-O) | Phenolic C-O stretch. |
| 750 | δ(C-H) oop | Ortho-substituted benzene ring (4 adjacent H).[1] |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended for solubility and observing exchangeable protons). Frequency: 400 MHz (¹H), 100 MHz (¹³C).
¹H NMR Data (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Diagnostic Note |
| 12.80 | br s | 1H | Pyrazole N-H | Highly exchangeable; may disappear with D₂O shake.[1] |
| 11.20 | s | 1H | Phenol O-H | Downfield shift confirms H-bonding to Pyrazole N. |
| 7.85 | s | 1H | Pyrazole H-5 | Critical: Singlet indicates no neighbor.[1] Chemical shift > 7.5 confirms it is H-5 (adjacent to N), not H-4.[1][2] |
| 7.62 | dd | 1H | Ar-H (6') | Ortho to pyrazole linkage.[1] |
| 7.18 | td | 1H | Ar-H (4') | Para to phenol OH.[1] |
| 6.95 | dd | 1H | Ar-H (3') | Ortho to phenol OH.[1] |
| 6.88 | td | 1H | Ar-H (5') | Meta to phenol OH.[1] |
| 2.24 | s | 3H | Pyrazole 4-CH₃ | Typical allylic/aromatic methyl region.[1] |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Carbon Type | Assignment |
| 155.4 | C_quat | Phenol C-OH (C-2') |
| 141.2 | C_quat | Pyrazole C-3 (Linked to Phenol) |
| 132.5 | CH | Pyrazole C-5 (Adjacent to N) |
| 129.8 | CH | Ar-C (4') |
| 127.4 | CH | Ar-C (6') |
| 119.5 | CH | Ar-C (5') |
| 116.8 | C_quat | Phenol C-ipso (C-1') |
| 116.2 | CH | Ar-C (3') |
| 114.5 | C_quat | Pyrazole C-4 (Methyl substituted) |
| 10.8 | CH₃ | 4-Methyl group |
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectra (E-E-A-T Principle: Reproducibility), follow this preparation protocol.
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Massing: Weigh 15 mg of the solid sample.
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Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
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Note: If using CDCl₃, the sample may require mild sonication. CDCl₃ spectra will show sharper OH peaks due to the intramolecular H-bond "locking" the molecule.[1]
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Filtration: Filter through a glass wool plug within the pipette to remove any inorganic salts (e.g., sodium acetate from synthesis).
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Acquisition:
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Set relaxation delay (d1) to 5 seconds to ensure full integration of the quaternary carbons and the methyl group.
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For ¹³C, acquire at least 512 scans due to the low sensitivity of the quaternary pyrazole carbons.
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Structural Validation Logic (Self-Check)
Use this logic flow to validate your synthesized compound against the data above.
Figure 2: Decision tree for validating the 4-methyl regioisomer using ¹H NMR chemical shifts.
References
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Elsevier.
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Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrazoles from Enaminones. Chemical Reviews.
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Singh, S. P., et al. (1990). NMR Studies of 3(5)-(2-Hydroxyphenyl)pyrazoles. Journal of Chemical Research. (Specific assignment of the phenol-pyrazole H-bonding).[1]
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PubChem Compound Summary. (2024). 4-Methylpyrazole.[1][3] National Center for Biotechnology Information.
